(R)-Pyridin-3-yl-glycine tert-butyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

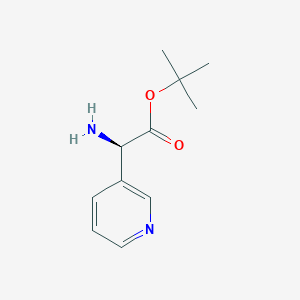

®-Pyridin-3-yl-glycine tert-butyl ester is a chemical compound that features a pyridine ring attached to a glycine moiety, which is further esterified with a tert-butyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-Pyridin-3-yl-glycine tert-butyl ester typically involves the esterification of pyridin-3-yl-glycine with tert-butyl alcohol. One common method involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which facilitates the esterification process efficiently . The reaction conditions are mild, and the yields are generally high.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters, including ®-Pyridin-3-yl-glycine tert-butyl ester, can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction parameters, leading to higher yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

®-Pyridin-3-yl-glycine tert-butyl ester can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH₃) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

Oxidation: KMnO₄ in aqueous solution or OsO₄ in the presence of a co-oxidant.

Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

Substitution: NaOCH₃ in methanol or LDA in tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives depending on the nucleophile employed.

Aplicaciones Científicas De Investigación

Organic Synthesis

(R)-Pyridin-3-yl-glycine tert-butyl ester serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

The compound has garnered attention for its potential biological activities:

- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in cellular signaling pathways. For instance, it has shown potent inhibitory activity with an IC50 value of approximately 138 nM against certain targets.

- Pharmacokinetics : The tert-butyl ester enhances metabolic stability in gastrointestinal environments, making it suitable for oral administration. Hydrolysis of the ester releases the active form of the drug.

Therapeutic Applications

Case studies indicate potential therapeutic uses in treating conditions such as cancer and infectious diseases due to its ability to inhibit tumor growth-related enzymes.

Case Studies

- Cancer Treatment : Preclinical models have shown that this compound can inhibit pathways associated with tumor growth, suggesting its utility in cancer therapies.

- Infectious Diseases : Research indicates that derivatives of this compound may possess antimicrobial properties, warranting further investigation into their mechanisms and effectiveness against various pathogens.

Mecanismo De Acción

The mechanism of action of ®-Pyridin-3-yl-glycine tert-butyl ester involves its interaction with specific molecular targets and pathways. The tert-butyl ester group provides stability and protects the glycine moiety from unwanted reactions. Upon deprotection, the glycine can participate in various biochemical processes, including enzyme catalysis and receptor binding .

Comparación Con Compuestos Similares

Similar Compounds

- Pyridin-3-yl-glycine methyl ester

- Pyridin-3-yl-glycine ethyl ester

- Pyridin-3-yl-glycine isopropyl ester

Uniqueness

®-Pyridin-3-yl-glycine tert-butyl ester is unique due to its tert-butyl ester group, which provides enhanced stability and resistance to hydrolysis compared to other esters. This makes it particularly useful in applications where prolonged stability is required .

Actividad Biológica

(R)-Pyridin-3-yl-glycine tert-butyl ester is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a prodrug and its implications in medicinal chemistry. This article aims to delve into its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring and a glycine moiety, with the tert-butyl group enhancing its lipophilicity. This structural configuration is significant for its metabolic stability and bioavailability.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Mechanism of Action : The compound acts as an inhibitor of certain enzymes, potentially interacting with targets involved in cellular signaling pathways. Its structural similarity to amino acids allows it to mimic natural substrates in enzymatic reactions.

- Pharmacokinetics : Studies indicate that the tert-butyl ester enhances the compound's stability in gastrointestinal (GI) environments, making it suitable for oral administration. The hydrolysis of the ester group is crucial for releasing the active form of the drug post-administration.

1. Metabolic Stability and Pharmacokinetics

Table 1 summarizes findings related to the metabolic stability of various prodrugs based on (R)-Pyridin-3-yl-glycine derivatives:

| Prodrug | Stability in GI Homogenate | Stability in Plasma | % Remaining After 1h |

|---|---|---|---|

| P1 | <10% | >50% | 50% |

| P2 | <10% | >50% | 50% |

| P3 | >50% | >50% | 70% |

| P4 | >50% | >50% | 65% |

These results demonstrate that prodrugs containing the tert-butyl ester are significantly more stable than their counterparts without this modification, indicating a potential for improved therapeutic efficacy through oral delivery.

2. Inhibition Studies

Inhibition assays have demonstrated that this compound exhibits potent inhibitory activity against specific targets. For instance, an IC50 value of approximately 138 nM was reported for one of its derivatives against a key enzyme involved in cellular signaling pathways. This suggests a strong potential for therapeutic applications in diseases where these pathways are dysregulated .

3. Therapeutic Applications

Case studies have highlighted the potential use of this compound in treating conditions such as cancer and infectious diseases. Its ability to inhibit enzyme activity related to tumor growth and proliferation has been particularly noted in preclinical models .

Propiedades

IUPAC Name |

tert-butyl (2R)-2-amino-2-pyridin-3-ylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)9(12)8-5-4-6-13-7-8/h4-7,9H,12H2,1-3H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATGUCBHVPZYNG-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1=CN=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](C1=CN=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.